

# GPR120 Agonist 2 selectivity profiling against other G protein-coupled receptors

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Compound of Interest		
Compound Name:	GPR120 Agonist 2	
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# GPR120 Agonist Selectivity Profile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of GPR120 agonists against other G protein-coupled receptors (GPCRs). Understanding the selectivity profile of a GPR120 agonist is crucial for predicting its potential off-target effects and ensuring the specificity of experimental results. While comprehensive selectivity data for a compound referred to as "GPR120 Agonist 2" (CAS 1234844-11-1) is not publicly available, this guide presents a comparative overview using data from well-characterized GPR120 agonists, TUG-891 and Compound 4x, to illustrate a typical selectivity assessment.

### **GPR120 Agonist Selectivity Data**

The following table summarizes the available selectivity data for TUG-891 and Compound 4x against the closely related free fatty acid receptor, GPR40 (FFAR1), and a broader panel for Compound 4x. The data is presented as EC50 values, which represent the concentration of the agonist that gives half-maximal response. A higher EC50 value indicates lower potency and, in the context of off-target receptors, suggests greater selectivity for the primary target (GPR120).



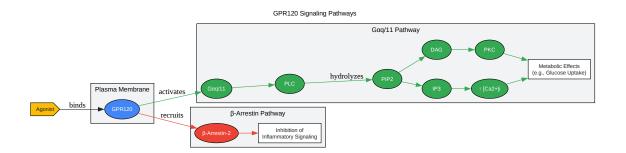
Compound	Target GPCR	EC50 (nM)	Selectivity vs. hGPR120	Reference
TUG-891	hGPR120	30	-	[1]
hGPR40	>10,000	>333-fold	[1]	
mGPR120	50	-	[1]	_
mGPR40	1,000	20-fold	[1]	_
Compound 4x	hGPR120	15	-	[2]
hGPR40	>10,000	>667-fold	[2]	
Broad GPCR Panel (at 10 μM)	No significant activity	High	[2][3]	_

h: human, m: mouse

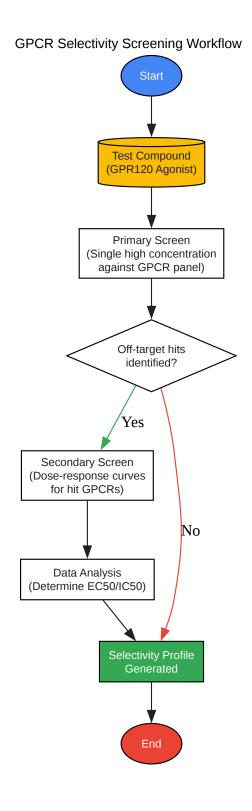
### **GPR120 Signaling Pathway**

Activation of GPR120 by an agonist initiates a cascade of intracellular events. The two primary signaling pathways involve coupling to G $\alpha$ q/11 proteins and  $\beta$ -arrestin-2.[4][5][6] The G $\alpha$ q/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC), influencing processes like glucose uptake and hormone secretion.[4][6] The  $\beta$ -arrestin-2 pathway is primarily associated with the anti-inflammatory effects of GPR120 activation.[4] Upon agonist binding,  $\beta$ -arrestin-2 is recruited to the receptor, leading to the inhibition of inflammatory signaling cascades.[4]









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